

Comprehensive Technical Guide: Hygromycin B Radical SAM-Dependent Epimerase (HygY)

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Compound Focus: Hygromycin B

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Introduction and Biological Context

Hygromycin B is an aminoglycoside antibiotic produced by *Streptomyces hygroscopicus* that inhibits protein synthesis by binding to the 30S ribosomal subunit, causing mistranslation and inhibition of subunit assembly [1] [2]. This antibiotic features a unique spirocyclic ortho- δ -lactone moiety connecting an aminoheptose derivative of galactose with a pseudodisaccharide derived from D-talose and N-methyl-2-deoxystreptamine [3]. The **biosynthetic pathway** of **hygromycin B** requires precise structural modifications of sugar precursors, with the **C2'-epimerization of a D-galactose residue to D-talose** representing a crucial biochemical step that enables subsequent oxidative cyclization catalyzed by the α -ketoglutarate dependent nonheme iron oxygenase HygX [3] [4].

The **HygY enzyme**, encoded within the *hyg* gene cluster of *Streptomyces hygroscopicus*, has been identified as a **twitch radical SAM epimerase** responsible for catalyzing this essential C2'-epimerization reaction [3] [4] [5]. Radical SAM enzymes constitute a vast superfamily of enzymes that utilize a catalytic [Fe₄S₄] cluster to generate 5'-deoxyadenosyl radicals through reductive cleavage of S-adenosylmethionine (SAM), initiating diverse radical-mediated transformations [3] [6]. The "twitch" subgroup, to which HygY belongs, is characterized by the presence of **auxiliary [Fe₄S₄] clusters** that facilitate more complex oxidative transformations, though interestingly, HygY catalyzes a redox-neutral epimerization rather than an oxidation [3]. This enzyme specifically acts on the biosynthetic intermediate **galacamine (7)**, converting it to **talamine**

(8) through a radical-based mechanism that results in the inversion of configuration at the C2' carbon center [3].

Catalytic Mechanism of HygY

Fundamental Reaction and Key Residues

HygY catalyzes the **C2'-epimerization of galacamine to talamine**, a remarkable transformation that proceeds with incorporation of a single solvent hydron into the talamine product [3]. This epimerization is facilitated by the **catalytic cysteine-183 residue**, which serves as a hydrogen atom donor during the reaction mechanism [3]. Mutation studies have demonstrated that replacing cysteine-183 with alanine (C183A) fundamentally alters the enzyme's activity, converting HygY from a C2'-epimerase to a C2'-dehydrogenase with comparable efficiency [3]. This dramatic shift in function highlights the critical importance of this residue in determining the fate of radical intermediates within the active site and represents a fascinating example of how single amino acid changes can redirect enzymatic catalysis between redox-neutral and oxidative transformations.

The epimerization mechanism exemplifies how **redox-neutral transformations** can occur within the SPASM/twitch radical SAM enzyme family, which more commonly catalyze oxidative reactions [3]. In contrast to oxidative transformations where SAM serves as a two-electron oxidant and the auxiliary clusters participate in oxidizing the product radical, the redox-neutral epimerization results in net reduction of SAM by an adventitious reductant such as sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$), making these reactions effectively irreversible [3]. The discovery that removal of the cysteinyl reductant can lead to oxidative decomposition of the substrate in some related enzymes suggests that **the fate of the product radical** is tightly coupled to the relative availability of local oxidants versus reductants within the active site environment [3].

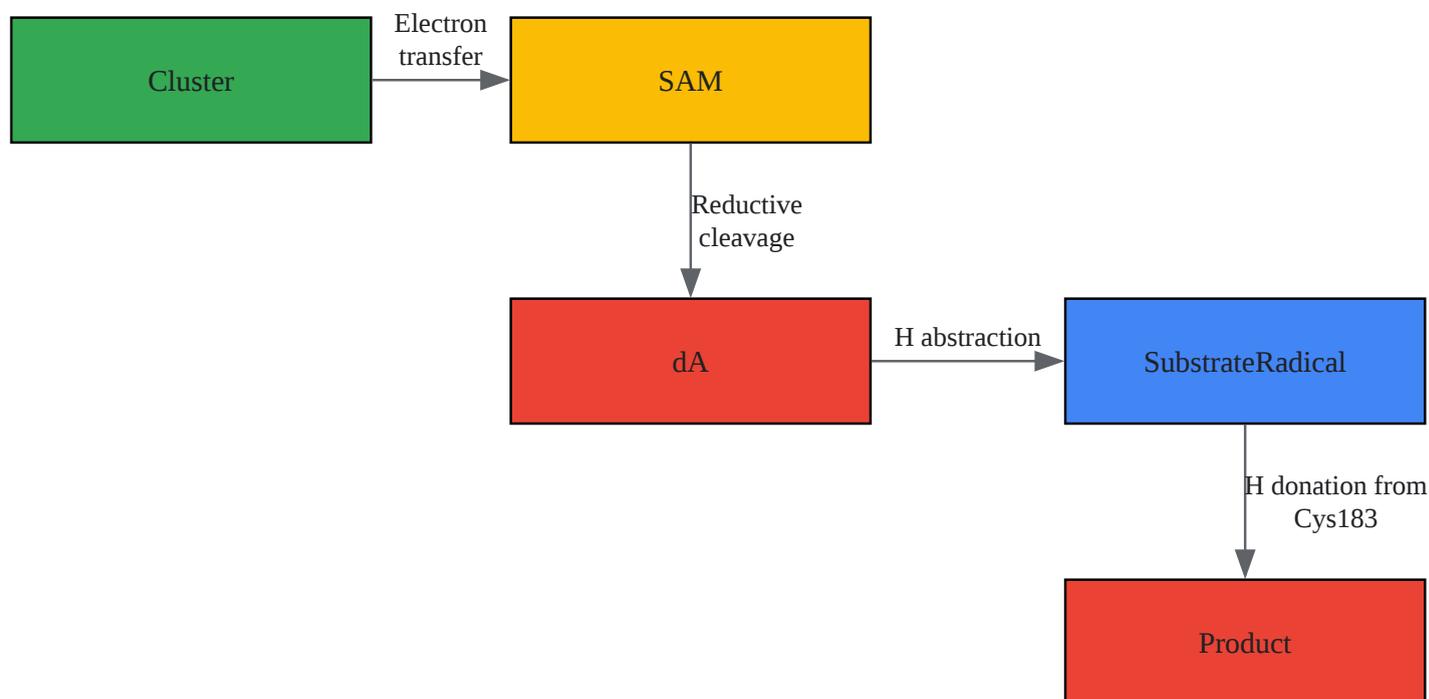
Detailed Mechanistic Pathway

Table 1: Key intermediates in HygY catalytic mechanism

Intermediate	Chemical Description	Role in Catalytic Cycle
SAM	S-adenosylmethionine	Substrate for reductive cleavage to generate 5'-dA•
[Fe ₄ S ₄] ¹⁺ cluster	Reduced iron-sulfur cluster	Electron donor for SAM reductive cleavage
5'-dA•	5'-deoxyadenosyl radical	Radical initiator that abstracts H from substrate
Galacamine C2' radical	Substrate radical intermediate	Central species for subsequent transformation
Cysteine-183 thiyl radical	Cys183 radical species	Hydrogen atom donor for reductive quenching

The catalytic cycle begins with **reductive cleavage of SAM** by the reduced [Fe₄S₄]¹⁺ cluster, generating a 5'-deoxyadenosyl radical (5'-dA•) [3] [6]. This primary radical then abstracts a hydrogen atom from the **C2' position of galacamine**, generating a substrate radical intermediate and 5'-deoxyadenosine (5'-dA) [3]. The galactose-derived substrate radical undergoes rearrangement facilitated by the enzyme's active site architecture. In the wild-type enzyme, **cysteine-183 donates a hydrogen atom** to the opposite face of the substrate radical, resulting in net inversion of configuration at C2' and formation of talamine [3]. This reductive quenching yields a thiyl radical on cysteine-183, which must subsequently be reduced to complete the catalytic cycle.

In the **C183A mutant**, the absence of the cysteine thiol group eliminates this hydrogen atom donation pathway. Consequently, the substrate radical intermediate undergoes alternative processing, resulting in **dehydrogenation rather than epimerization** [3]. This latent dehydrogenase activity produces 2'-keto-galacamine instead of talamine, demonstrating how the availability of specific hydrogen atom donors can dictate the outcome of radical-mediated transformations in twitch radical SAM enzymes [3]. The precise mechanism by which the cysteine-183 thiyl radical is reduced back to the thiol in the wild-type enzyme remains an area of active investigation, though it likely involves electron transfer through the auxiliary [Fe₄S₄] clusters or directly from the reduced catalytic cluster.



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Figure 1: HygY catalytic mechanism for C2'-epimerization. The reduced [Fe₄S₄] cluster facilitates SAM reductive cleavage, generating 5'-dA• that initiates radical chemistry on substrate.

Structural Characterization of HygY

Iron-Sulfur Cluster Composition

HygY coordinates **multiple iron-sulfur clusters** that are essential for its catalytic activity and place it within the twitch radical SAM subgroup. Biochemical and spectroscopic analyses reveal that HygY binds **two [Fe₄S₄] clusters** per monomer - one catalytic cluster associated with the radical SAM chemistry and one auxiliary cluster characteristic of twitch enzymes [3]. Iron and sulfide content analyses of reconstituted wild-type HygY indicate approximately 7.4 ± 0.4 mol iron and 7.1 ± 0.7 mol sulfide per mole of HygY monomer, consistent with the presence of two [Fe₄S₄] clusters [3].

The **catalytic [Fe₄S₄] cluster** is coordinated by the characteristic radical SAM **CX₃CX₂C motif** (residues C24, C28, and C31 in HygY) [3]. This cluster is responsible for the reductive cleavage of SAM to generate

the 5'-deoxyadenosyl radical. When these cysteine residues are mutated to alanine (C24A/C28A/C31A, creating Δ cat-HygY), the resulting protein retains a brown color and UV-vis absorbance at 420 nm after reconstitution, but with significantly reduced iron and sulfide content (4.9 ± 0.5 and 3.4 ± 0.7 mol per mole monomer, respectively) [3]. This confirms that the auxiliary cluster remains intact in this mutant while the catalytic cluster is disrupted.

The **auxiliary [Fe₄S₄] cluster** is proposed to be ligated by residues C175, C194, C240, and C243 based on sequence alignment with the radical SAM dehydrogenase BtrN [3]. This auxiliary cluster is believed to play a role in redox handling during the catalytic cycle, potentially involved in the re-reduction of the cysteine-183 thiyl radical after hydrogen atom donation to the substrate radical in the wild-type enzyme, or in the oxidation of the substrate radical in the C183A dehydrogenase mutant.

Spectroscopic Features and Domain Architecture

Electron paramagnetic resonance (EPR) spectroscopy of reduced wild-type HygY reveals spectra consistent with the presence of two reduced [Fe₄S₄] clusters per monomer [3]. The spectrum can be simulated using two anisotropic signals with similar intensity and principle g-values of (2.03, 1.92, 1.89) and (2.05, 1.92, 1.90) [3]. The signal at (2.03, 1.92, 1.89) is assigned to the catalytic [Fe₄S₄] cluster, while the signal at (2.05, 1.92, 1.90) is assigned to the auxiliary cluster [3]. The Δ cat-HygY triple mutant exhibits a similar but less intense EPR spectrum, with the signal corresponding to the auxiliary cluster remaining detectable [3].

Table 2: HygY structural features and their characteristics

Structural Feature	Characteristics	Proposed Function
Catalytic [Fe₄S₄] cluster	Coordinated by C24, C28, C31; g-values (2.03, 1.92, 1.89)	SAM reductive cleavage to generate 5'-dA•
Auxiliary [Fe₄S₄] cluster	Ligated by C175, C194, C240, C243; g-values (2.05, 1.92, 1.90)	Redox handling of radical intermediates
Cysteine-183 residue	Located near substrate binding site	Hydrogen atom donor for reductive quenching

Structural Feature	Characteristics	Proposed Function
Partial TIM barrel fold	Characteristic of radical SAM enzymes	Scaffold for active site organization

While a crystal structure of HygY is not yet available, based on its classification as a radical SAM enzyme and sequence homology with characterized family members, HygY likely adopts the **characteristic partial TIM barrel fold** common to radical SAM enzymes [6]. This fold provides the structural scaffold for coordinating the catalytic [Fe₄S₄] cluster and binding SAM in the characteristic bidentate fashion via the amino and carboxylate groups [6]. The auxiliary [Fe₄S₄] cluster is likely positioned to facilitate electron transfer processes during catalysis, and cysteine-183 is positioned in the active site in proximity to the substrate C2' position to allow for efficient hydrogen atom transfer.

Experimental Approaches for Studying HygY

Enzyme Expression, Purification and Reconstitution

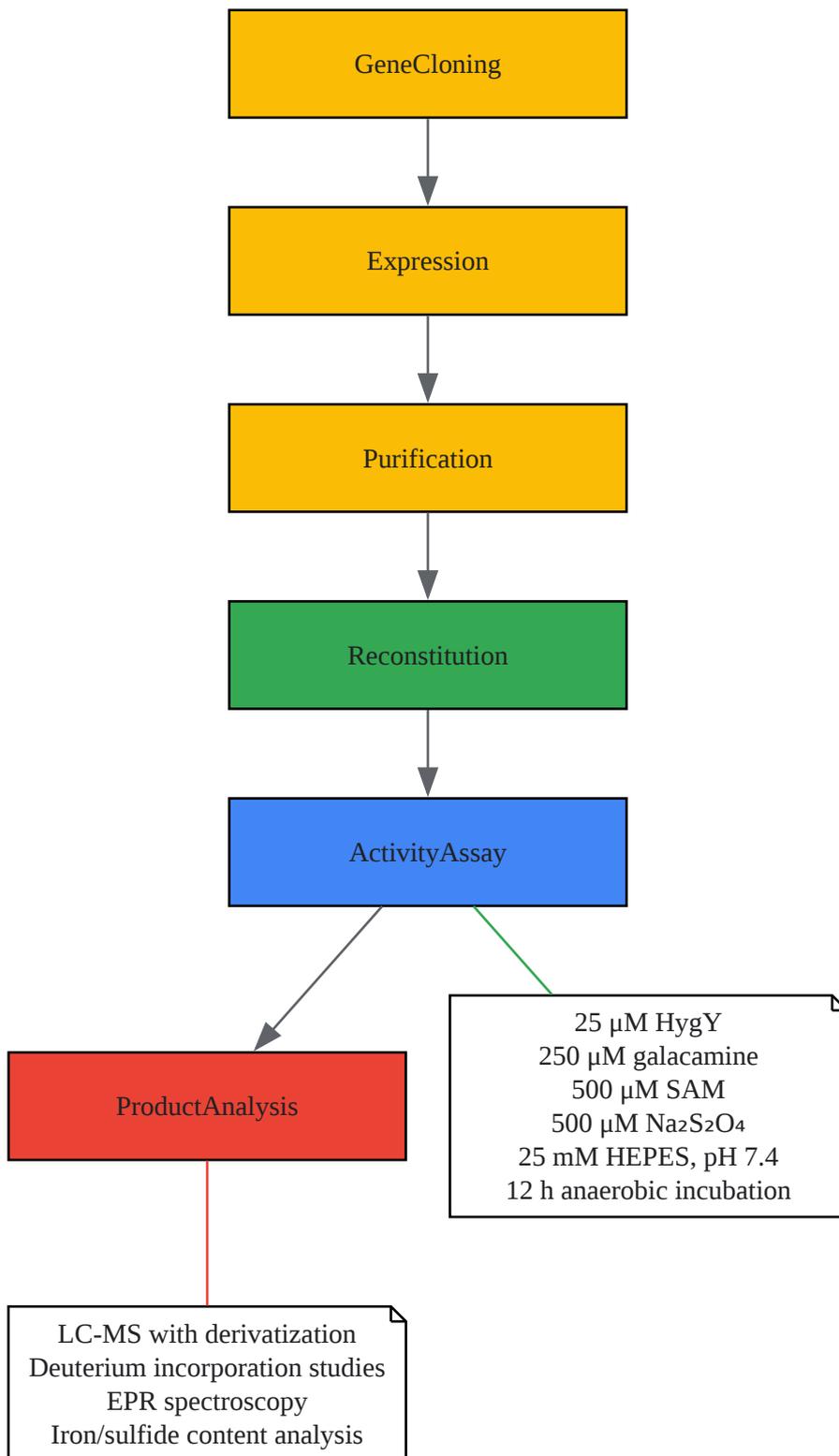
The study of HygY biochemistry requires careful attention to its oxygen-sensitive iron-sulfur clusters. The standard protocol involves **heterologous expression** of the *hygY* gene from *S. hygroscopicus* in *E. coli* as an N-His₆/C-twin-strep doubly tagged protein [3]. Following aerobic purification, the [Fe₄S₄] clusters are reconstituted anaerobically to counter any partial cluster decomposition that may have occurred during aerobic purification [3]. This reconstitution is typically performed using Fe(NH₄)₂(SO₄)₂ and Na₂S in appropriate buffers under anaerobic conditions [3].

Successful reconstitution is indicated by the development of a **brown color** and the appearance of a characteristic **UV/vis absorption shoulder at 420 nm**, which is indicative of [Fe₄S₄] clusters [3]. The reconstituted enzyme can then be concentrated to working concentrations (typically 250 μM for EPR studies) under anaerobic conditions for biochemical and biophysical characterization [3]. For activity assays, the enzyme is typically reduced with sodium dithionite (Na₂S₂O₄) shortly before use to ensure the [Fe₄S₄] clusters are in the reduced [Fe₄S₄]¹⁺ state necessary for SAM reductive cleavage.

Activity Assays and Product Characterization

Enzymatic activity assays for HygY are performed under strictly anaerobic conditions in buffer systems such as 25 mM HEPES at pH 7.4 [3]. Standard reaction mixtures contain reconstituted HygY (typically 25 μM), galacamine substrate (250 μM), SAM (500 μM), and sodium dithionite (500 μM) as a reductant [3]. Reactions are typically incubated for several hours (e.g., 12 hours) to allow for sufficient product formation for detection and characterization.

Detection and characterization of HygY activity initially presented challenges because **galacamine and talamine** are not readily separable by standard LC-MS methods due to their nearly identical chromatographic properties and identical masses [3]. This problem was overcome through chemical derivatization approaches using benzyl chloroformate or acetic anhydride to produce derivatives that are cleanly separable by LC-MS [3]. Additionally, assays performed in **deuterated solvent (D_2O)** demonstrated incorporation of a single deuterium atom into the product (calculated m/z for $\text{C}_{12}\text{H}_{23}\text{DN}_2\text{O}_8$ $[\text{M} + \text{H}]^+$, 326.1674; observed, 326.1612), confirming the incorporation of a single solvent hydron during epimerization [3].



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Figure 2: Experimental workflow for HygY characterization, from gene cloning to biochemical analysis.

Spectroscopic and Mutagenesis Approaches

EPR spectroscopy provides crucial insights into the electronic structure and redox states of HygY's iron-sulfur clusters [3]. For EPR analysis, reconstituted HygY is concentrated to approximately 250 μM , reduced with 2.5 mM sodium dithionite for 5 minutes, and then rapidly frozen in cryogenic isopentane before storage in liquid nitrogen [3]. Spectra are typically collected at low temperatures (e.g., 10 K) to resolve the subtle differences between the catalytic and auxiliary clusters.

Site-directed mutagenesis has been instrumental in elucidating the roles of specific residues in HygY catalysis [3]. As mentioned previously, mutation of the catalytic cysteines (C24A/C28A/C31A) disrupts the catalytic cluster and abolishes SAM cleavage activity [3]. Most remarkably, the C183A mutation converts the enzyme from an epimerase to a dehydrogenase, providing key mechanistic insights [3]. In vivo, mutation of Cys31 (part of the catalytic cluster coordination motif) abolishes **hygromycin B** production and leads to accumulation of 3-N-methylgalacamine and trace levels of galacamine [3].

Biological Implications and Evolutionary Relationships

Latent Dehydrogenase Activity and Evolutionary Significance

The discovery that HygY possesses **latent dehydrogenase activity** revealed upon mutation of cysteine-183 provides fascinating insights into the evolutionary relationships between different radical SAM enzymes [3]. This observation suggests that relatively minor changes in active site architecture - such as the presence or absence of a specific hydrogen atom donor - can fundamentally alter the outcome of radical-mediated transformations [3]. The fact that HygY can be converted from a redox-neutral epimerase to an oxidative dehydrogenase with comparable efficiency suggests that the **ancestral enzyme** might have been capable of both activities, with specialization occurring through subsequent evolutionary refinement.

This mechanistic plasticity has important implications for **enzyme engineering and evolution**. The ability to interconvert between epimerase and dehydrogenase activities through single amino acid changes suggests that nature may exploit such transitions in the evolution of new enzymatic functions [3]. This is particularly relevant for the SPASM/twitch radical SAM enzymes, which display remarkable functional diversity despite common structural and mechanistic themes. The relative ease with which HygY's function can be altered

suggests that the evolutionary barrier between redox-neutral and oxidative transformations in this enzyme class may be surprisingly low.

Relationship to Other Twitch Radical SAM Enzymes

HygY shares significant sequence and likely structural homology with other twitch radical SAM enzymes, particularly **SpeY** from the spectinomycin biosynthetic pathway [7]. Interestingly, while HygY contains cysteine-183 that facilitates its epimerase activity, SpeY naturally contains a serine residue at the equivalent position (serine-183) and functions as a dehydrogenase [7]. This natural variation mirrors the experimental conversion of HygY from epimerase to dehydrogenase via the C183A mutation and provides compelling evidence for the evolutionary significance of this residue in determining catalytic function [3] [7].

Phylogenetic analysis suggests a **relatively recent evolutionary branching** of putative twitch radical SAM epimerases bearing homologous cysteine residues to generate the SpeY clade of enzymes [7]. This evolutionary relationship highlights how functional diversification within enzyme families can occur through targeted changes at key positions that control the fate of radical intermediates. The comparison between HygY and SpeY provides a natural example of the same functional interconversion that was demonstrated experimentally through site-directed mutagenesis.

Applications in Biotechnology and Drug Development

The unique properties and mechanisms of HygY and related radical SAM epimerases offer several potential applications in biotechnology and pharmaceutical development. The ability to **epimerize specific carbon centers** in complex sugar structures through radical-mediated mechanisms provides a potentially valuable tool for the synthesis of novel aminoglycoside antibiotics or for the diversification of existing natural product scaffolds. The latent dehydrogenase activity also presents opportunities for developing enzymatic methods for selective dehydrogenation of hydroxyl groups in sugar moieties.

Furthermore, understanding HygY's role in **hygromycin B** biosynthesis opens possibilities for **bioengineering approaches** to produce novel antibiotics or to modify the **hygromycin B** structure to improve its pharmacological properties or overcome resistance mechanisms. The CRISPR-Cas9-associated base editing and site-specific recombination system developed for studying the **hygromycin B** biosynthetic

gene cluster provides a powerful tool for such engineering efforts [4] [5]. Additionally, the insights gained from HygY's mechanism may inform the development of inhibitors that specifically target radical SAM enzymes in pathogenic organisms.

Conclusion

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